molecular formula C11H10O B12892052 3-(3-Methylphenyl)furan CAS No. 80866-23-5

3-(3-Methylphenyl)furan

Cat. No.: B12892052
CAS No.: 80866-23-5
M. Wt: 158.20 g/mol
InChI Key: UPWNBEFGIHTICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(m-Tolyl)furan:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound reacts with a primary amine to form the furan ring. In this case, the starting materials would be a suitable 1,4-dicarbonyl compound and m-toluidine. The reaction typically requires an acidic catalyst and is carried out under reflux conditions.

Another method involves the Friedel-Crafts acylation of furan with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(m-Tolyl)furan may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of different substituents. For example, nitration can be achieved using nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Nitro-substituted furans.

Scientific Research Applications

3-(m-Tolyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives have shown promise in preclinical studies.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

  • 2-(m-Tolyl)furan
  • 4-(m-Tolyl)furan
  • 3-(p-Tolyl)furan

Comparison: 3-(m-Tolyl)furan is unique due to the position of the tolyl group on the furan ring This positional isomerism can lead to differences in reactivity and biological activity

Properties

CAS No.

80866-23-5

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-methylphenyl)furan

InChI

InChI=1S/C11H10O/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3

InChI Key

UPWNBEFGIHTICP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=COC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.